2-Hydrazino-ethan-1,1,2,2-d4-ol
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Overview
Description
2-Hydrazino-ethan-1,1,2,2-d4-ol is a deuterium-labeled compound with the molecular formula C2H4D4N2O and a molecular weight of 80.12 g/mol. This compound is an isotopically labeled analog of 2-Hydrazinoethanol, where the hydrogen atoms are replaced with deuterium. It is used in various scientific research applications, particularly in metabolic studies and environmental analysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydrazino-ethan-1,1,2,2-d4-ol typically involves the reaction of deuterated ethanol with hydrazine. The reaction is carried out under controlled conditions to ensure the incorporation of deuterium atoms. The process may involve the use of deuterated solvents and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to achieve high yields and purity. The process includes the use of specialized equipment to handle deuterated compounds and ensure the safety and efficiency of the production.
Chemical Reactions Analysis
Types of Reactions
2-Hydrazino-ethan-1,1,2,2-d4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler hydrazine derivatives.
Substitution: The hydrazino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various deuterated hydrazine derivatives and oxides, which are useful in further chemical synthesis and research applications.
Scientific Research Applications
2-Hydrazino-ethan-1,1,2,2-d4-ol is widely used in scientific research due to its unique properties:
Chemistry: It is used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.
Biology: The compound is used in metabolic studies to trace biochemical pathways and understand metabolic processes.
Medicine: It serves as a labeled metabolite in drug development and pharmacokinetic studies.
Industry: The compound is used in environmental analysis to detect and quantify pollutants in various matrices.
Mechanism of Action
The mechanism of action of 2-Hydrazino-ethan-1,1,2,2-d4-ol involves its interaction with specific molecular targets and pathways. The hydrazino group can form covalent bonds with electrophilic centers in biological molecules, leading to the formation of stable adducts. This interaction can affect various biochemical pathways, including enzyme inhibition and signal transduction.
Comparison with Similar Compounds
2-Hydrazino-ethan-1,1,2,2-d4-ol can be compared with other similar compounds such as:
2-Hydrazinoethanol: The non-deuterated analog with similar chemical properties but different isotopic composition.
Hydrazinopyridines: Compounds with a hydrazino group attached to a pyridine ring, used in similar applications but with different structural features.
1,1-Disubstituted Hydrazines: Compounds with two substituents on the hydrazine group, used in various chemical syntheses.
The uniqueness of this compound lies in its deuterium labeling, which provides distinct advantages in NMR spectroscopy and metabolic studies.
Properties
Molecular Formula |
C2H8N2O |
---|---|
Molecular Weight |
80.12 g/mol |
IUPAC Name |
1,1,2,2-tetradeuterio-2-hydrazinylethanol |
InChI |
InChI=1S/C2H8N2O/c3-4-1-2-5/h4-5H,1-3H2/i1D2,2D2 |
InChI Key |
GBHCABUWWQUMAJ-LNLMKGTHSA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])O)NN |
Canonical SMILES |
C(CO)NN |
Origin of Product |
United States |
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